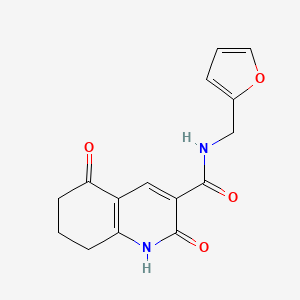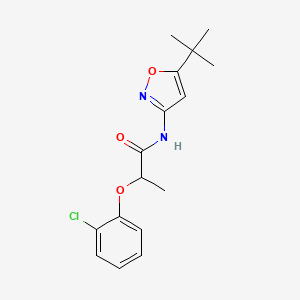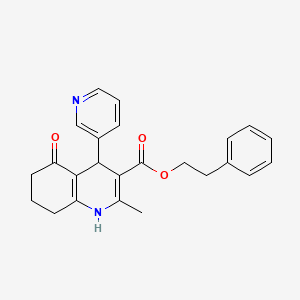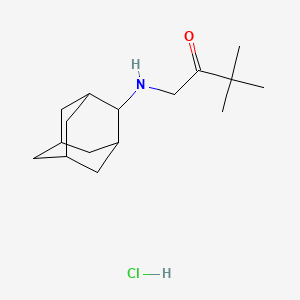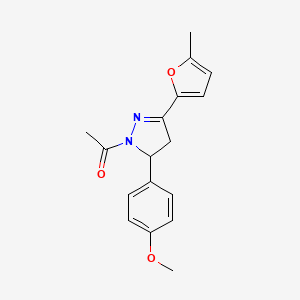
1-acetyl-5-(4-methoxyphenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-5-(4-methoxyphenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the class of pyrazoles and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-acetyl-5-(4-methoxyphenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever.
Biochemical and physiological effects:
1-Acetyl-5-(4-methoxyphenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to inhibit the growth of various cancer cell lines. In addition, the compound has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-acetyl-5-(4-methoxyphenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole in lab experiments is its potential therapeutic properties. The compound has been shown to possess anti-inflammatory, analgesic, and antipyretic activities, as well as potential anticancer properties. However, one limitation is that the mechanism of action of the compound is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 1-acetyl-5-(4-methoxyphenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole. One direction is to further elucidate the compound's mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to investigate the compound's potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, research could focus on optimizing the synthesis of the compound to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 1-acetyl-5-(4-methoxyphenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole can be achieved through various methods. One of the most commonly used methods is the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 4-methoxybenzaldehyde and 5-methyl-2-furfural in the presence of acetic anhydride and glacial acetic acid. The reaction yields the desired compound in good yield and purity.
Applications De Recherche Scientifique
1-Acetyl-5-(4-methoxyphenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole has been studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines.
Propriétés
IUPAC Name |
1-[3-(4-methoxyphenyl)-5-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-4-9-17(22-11)15-10-16(19(18-15)12(2)20)13-5-7-14(21-3)8-6-13/h4-9,16H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQACZRYQIHARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C(C2)C3=CC=C(C=C3)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-furyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5149301.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5149307.png)
![3-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5149311.png)
![3-[(3-chlorophenyl)amino]-1-(4-propoxyphenyl)-1-propanone](/img/structure/B5149317.png)

![ethyl [3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5149341.png)
![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]quinolinium bromide](/img/structure/B5149352.png)
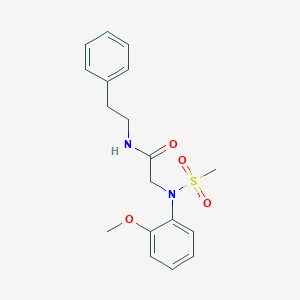
![4-benzyl-1-{3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5149369.png)
![(4S*,6R*)-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-6-methyl-2-thioxohexahydro-4-pyrimidinecarboxamide](/img/structure/B5149374.png)
